2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Overview
Description
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a heterocyclic compound with a molecular formula of C8H8N2OS and a molecular weight of 180.23 g/mol . This compound is characterized by its unique thieno[2,3-c]pyran ring system, which is fused with a nitrile group and an amino group. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carbonitrile with suitable aldehydes or ketones, followed by cyclization to form the thieno[2,3-c]pyran ring system . The reaction conditions often include the use of catalysts such as ammonium acetate and solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the substituents used.
Scientific Research Applications
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of thieno[2,3-c]pyran derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amino and nitrile groups may play a role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: This compound has a similar thieno[2,3-c]pyran ring system but with an ester group instead of a nitrile group.
2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: This compound features an oxalyl-amino group and a carboxylic acid group, making it structurally similar but functionally different.
Uniqueness
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is unique due to its combination of an amino group and a nitrile group on the thieno[2,3-c]pyran ring system
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSOSJCWRZLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353283 | |
Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150986-82-6 | |
Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150986-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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